Product packaging for 2,2-Dichloroethylphosphine(Cat. No.:)

2,2-Dichloroethylphosphine

Cat. No.: B8549853
M. Wt: 130.94 g/mol
InChI Key: AJZYRHXRWZWBAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dichloroethylphosphine is a specialized organophosphorus compound of interest in chemical synthesis and research applications. As a high-purity research chemical, it is utilized by scientists in advanced laboratories for method development and exploring novel chemical reactions. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use. Researchers are advised to consult relevant safety data sheets and handle the material with appropriate precautions in a controlled laboratory setting. Specific applications and properties of this compound are an active area of scientific investigation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H5Cl2P B8549853 2,2-Dichloroethylphosphine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C2H5Cl2P

Molecular Weight

130.94 g/mol

IUPAC Name

2,2-dichloroethylphosphane

InChI

InChI=1S/C2H5Cl2P/c3-2(4)1-5/h2H,1,5H2

InChI Key

AJZYRHXRWZWBAH-UHFFFAOYSA-N

Canonical SMILES

C(C(Cl)Cl)P

Origin of Product

United States

Reactivity and Mechanistic Investigations of Dichloro Ethyl Phosphine and Its Derivatives

Fundamental Reactivity Modes of Phosphorus Centers in Phosphines

The phosphorus atom in phosphines, including 2,2-dichloroethylphosphine, possesses a lone pair of electrons and can exist in various oxidation states, typically ranging from -3 to +5. libretexts.org This electronic configuration is central to its chemical behavior, which is characterized by several fundamental reactivity modes:

Nucleophilicity: Trivalent phosphorus compounds are strong nucleophiles due to the availability of the lone pair of electrons. libretexts.orgalmerja.net This allows them to readily react with electrophiles, such as alkyl halides, to form phosphonium (B103445) salts. libretexts.orgalmerja.net The nucleophilicity of a phosphine (B1218219) is influenced by the nature of the substituents attached to the phosphorus atom. Electron-donating groups enhance nucleophilicity, while electron-withdrawing groups, such as the chlorine atoms in this compound, reduce it. acs.org

Electrophilicity: While phosphines are primarily known for their nucleophilic character, they can also exhibit electrophilic behavior. acs.orgacs.org In certain reactions, the phosphorus atom can act as an electron acceptor, particularly when bonded to highly electronegative atoms. For instance, metal-coordinated chlorophosphines can undergo electrophilic substitution reactions with unsaturated organic substrates in the presence of a chloride abstractor. researchgate.net

Redox Activity: Trivalent phosphorus is easily oxidized to pentavalent phosphorus. libretexts.org This susceptibility to oxidation makes phosphines effective reducing agents in various chemical transformations. libretexts.org The redox potential of phosphines can be tuned by the substituents on the phosphorus atom. acs.orgrsc.orgrsc.org

Basicity: Phosphines are basic compounds, capable of accepting a proton to form phosphonium ions. However, they are generally less basic than their nitrogen counterparts, amines. wikipedia.org The basicity of phosphines is also influenced by the electronic effects of their substituents.

Reaction Pathways and Mechanisms

The fundamental reactivity modes of the phosphorus center in this compound manifest in several important reaction pathways, including hydrophosphination and P-C bond formation reactions.

Hydrophosphination Reactions

Hydrophosphination is the addition of a P-H bond across an unsaturated bond, such as a carbon-carbon double or triple bond. wikipedia.org This reaction is a highly atom-economical method for the formation of new phosphorus-carbon bonds. nih.govacs.org The reactivity of the P-Cl bonds in dichlorophosphines allows them to be valuable reagents in these transformations. thieme-connect.com

The regioselectivity of hydrophosphination reactions, which determines the orientation of the P-H addition across the unsaturated bond, is a critical aspect. In many cases, particularly with terminal alkenes and alkynes, the reaction proceeds with anti-Markovnikov selectivity. nih.govchemrxiv.orgacs.org This means that the phosphorus atom adds to the less substituted carbon atom of the double or triple bond.

This selectivity can be influenced by various factors, including the catalyst used and the reaction conditions. For example, lanthanide-catalyzed hydrophosphination of unactivated alkynes with excess phosphine typically yields the anti-Markovnikov product. chemrxiv.org Similarly, nickel-catalyzed hydrophosphination of unactivated alkynes can be controlled to achieve anti-Markovnikov addition. acs.orgfigshare.com

Catalyst SystemSubstrateProduct TypeRegioselectivity
Lanthanide ComplexUnactivated AlkyneSingle Addition ProductAnti-Markovnikov chemrxiv.org
Nickel(II) ComplexUnactivated AlkyneAlkenyl PhosphineAnti-Markovnikov acs.orgacs.orgfigshare.com
Cobalt(acac)₂/BuLiInternal/Terminal AlkyneE Isomersyn-addition nih.gov

The mechanism of hydrophosphination reactions can vary depending on the catalyst and substrates involved. In metal-catalyzed reactions, the mechanism often involves several key elementary steps. For instance, a proposed mechanism for lanthanum-catalyzed hydrophosphination/cyclization involves the insertion of a C=C bond into a La-P bond, followed by protonolysis of the resulting La-C bond. chemrxiv.org The insertion step proceeds through a highly organized, seven-membered chair-like cyclic transition state. chemrxiv.org

In some late transition metal-catalyzed hydrophosphinations, the mechanism may involve the oxidative addition of the P-H bond to the metal center, followed by insertion of the alkene into the metal-phosphorus bond. wikipedia.org Computational studies, such as Density Functional Theory (DFT), are often employed to analyze the energetics of these transition states and elucidate the reaction mechanism. chemrxiv.org

P-C Bond Formation Reactions

The formation of phosphorus-carbon bonds is a cornerstone of organophosphorus chemistry. thieme-connect.comnih.gov Dichlorophosphines like this compound are versatile precursors for creating these bonds. st-andrews.ac.uk

Radical reactions provide an alternative pathway for the formation of P-C bonds. oaepublish.com In these reactions, a phosphorus-centered radical is generated, which then adds to an unsaturated substrate. wikipedia.org Tertiary phosphines have been shown to participate in single-electron-transfer (SET) processes to generate radical species. rsc.org

Radical hydrophosphorylation of alkenes can be initiated by photoredox catalysis. oaepublish.com The mechanism typically involves the generation of a phosphinoyl radical through SET oxidation of a phosphinous acid, followed by its addition to the alkene to form an alkyl radical intermediate. oaepublish.com This approach is compatible with a variety of unactivated alkenes. oaepublish.com

Reaction TypeInitiator/CatalystKey IntermediateSubstrate Scope
HydrophosphinationAIBN/Peroxides/UV lightPhosphino (B1201336) radicalAlkenes wikipedia.org
HydrophosphorylationPhotoredox Catalyst (Rhodamine B)Phosphinoyl radicalUnactivated Alkenes oaepublish.com
Giese-like FunctionalizationPhotoredox Catalyst (4-CzTPN)Phosphoranyl radicalYnoates rsc.org
Cross-Coupling Reactions

Dichloro(ethyl)phosphine is a precursor for the synthesis of various tertiary phosphines through cross-coupling reactions. These reactions typically involve the substitution of the chlorine atoms with organic groups using organometallic reagents, often catalyzed by transition metals like palladium or nickel. beilstein-journals.orgrsc.org

Palladium-catalyzed cross-coupling reactions are a powerful method for forming P-C bonds. researchgate.netnih.gov For instance, the reaction of dichloro(ethyl)phosphine with Grignard reagents (RMgX) or organozinc compounds in the presence of a palladium catalyst can yield mixed ethyl-diorganophosphines (EtPRR'). uow.edu.aunih.gov The choice of phosphine ligands for the palladium catalyst is crucial, as bulky and electron-rich ligands can promote the oxidative addition and reductive elimination steps of the catalytic cycle, which is essential for efficient coupling. tcichemicals.comua.edu Aryl chlorides, tosylates, and mesylates can also serve as coupling partners for phosphorus compounds in palladium-catalyzed reactions. acs.orgacs.org

Table 1: Examples of Cross-Coupling Reactions

Reactant 1 Reactant 2 Catalyst System Product Type
Dichloro(ethyl)phosphine Aryl Grignard Reagent Pd(PPh₃)₄ Ethyl-diarylphosphine
Dichloro(ethyl)phosphine Alkylzinc Halide NiCl₂(dppe) Ethyl-dialkylphosphine

Annulation Reactions

Annulation reactions involving phosphines are a key strategy for constructing phosphorus-containing heterocycles. orgsyn.orgresearchgate.netnih.gov Dichloro(ethyl)phosphine can participate in cycloaddition reactions with conjugated dienes, such as 1,3-butadienes, in a process known as the McCormack cycloaddition. This reaction typically leads to the formation of a five-membered phospholene oxide ring after hydrolysis of the initial adduct. nih.govnih.gov

The general mechanism involves the reaction of the dichlorophosphine with the diene to form a cyclic phosphonium salt intermediate. This intermediate is then hydrolyzed to yield the corresponding phospholene oxide. The reactivity and regioselectivity of the cycloaddition can be influenced by substituents on both the diene and the phosphine.

Table 2: McCormack Cycloaddition with Dichloro(ethyl)phosphine

Diene Reaction Conditions Intermediate Final Product
1,3-Butadiene Heat 1-Ethyl-1,1-dichloro-3-phospholene 1-Ethyl-3-phospholene 1-oxide
Isoprene Heat 1-Ethyl-1,1-dichloro-3-methyl-3-phospholene 1-Ethyl-3-methyl-3-phospholene 1-oxide

Oxidation Reactions (e.g., to Phosphine Oxides)

The phosphorus(III) center in dichloro(ethyl)phosphine is readily oxidized to phosphorus(V). Controlled oxidation can convert it into ethylphosphonic dichloride (EtP(O)Cl₂), a valuable intermediate for synthesizing phosphonic acids, esters, and amides. Common oxidizing agents for this transformation include molecular oxygen, hydrogen peroxide, or sulfuryl chloride. organic-chemistry.org

The oxidation increases the coordination number of phosphorus from three to four and results in the formation of a stable phosphoryl (P=O) group. Ethylphosphonic dichloride retains two reactive P-Cl bonds, allowing for further functionalization through nucleophilic substitution reactions.

Ligand Exchange and Derivatization Reactions

The chlorine atoms in dichloro(ethyl)phosphine are excellent leaving groups, facilitating a wide range of ligand exchange and derivatization reactions through nucleophilic substitution at the phosphorus center. libretexts.org These reactions are fundamental to the synthesis of a diverse array of organophosphorus compounds. cardiff.ac.uk

Reaction with alcohols or phenols in the presence of a base yields phosphonous esters, EtP(OR)₂. Similarly, reaction with primary or secondary amines leads to the formation of aminophosphines, such as EtP(NR₂)₂ or EtP(Cl)(NR₂). sigmaaldrich.com These derivatization reactions are often stepwise, allowing for the synthesis of asymmetrical products by controlling the stoichiometry of the nucleophile. nih.gov The exchange of ligands on a metal center is a key step in many catalytic processes. researchgate.netnist.gov

Table 3: Derivatization of Dichloro(ethyl)phosphine

Nucleophile Product Class Specific Product Example
Ethanol (in presence of base) Phosphonite Diethyl ethylphosphonite
Diethylamine Aminophosphine N,N,N',N'-Tetraethyl-P-ethylphosphonous diamide

Electrophilic and Nucleophilic Addition Reactions

The phosphorus atom in dichloro(ethyl)phosphine possesses a lone pair of electrons, allowing it to act as a nucleophile. illinois.edu However, the electron-withdrawing chlorine atoms also impart significant electrophilic character to the phosphorus center, making it susceptible to attack by strong nucleophiles. cardiff.ac.uk

As an electrophile, it readily reacts with organometallic reagents like Grignard or organolithium compounds, as seen in cross-coupling reactions. masterorganicchemistry.com As a nucleophile, the phosphorus can add to activated multiple bonds, although this reactivity is more pronounced in less halogenated phosphines. nih.gov

Umpolung, or polarity inversion, is a strategy in organic synthesis to reverse the normal reactivity of a functional group. wikipedia.org In the context of organophosphorus chemistry, this can involve modifying a phosphorus compound to make an typically electrophilic phosphorus center behave as a nucleophile, or vice-versa. While direct umpolung additions involving dichloro(ethyl)phosphine itself are not common, its derivatives can be used in reactions that achieve a formal umpolung. For instance, a phosphine-borane complex can be deprotonated at an adjacent carbon, creating a nucleophilic center that can add to electrophiles. uwindsor.ca

The Phospha-Michael addition is the conjugate addition of a phosphorus nucleophile to an α,β-unsaturated carbonyl compound. researchgate.net While primary and secondary phosphines (RPH₂ and R₂PH) are common nucleophiles for this reaction, derivatives of dichloro(ethyl)phosphine can also be employed. acs.orgacs.orgnih.gov For example, after converting dichloro(ethyl)phosphine to a secondary phosphine (EtPHR) via a Grignard reaction followed by hydrolysis, the resulting P-H bond can add across the double bond of a Michael acceptor. This reaction is a powerful tool for forming P-C bonds and is often catalyzed by a base. illinois.edu

Reaction Kinetics and Thermodynamics of Dichloro(ethyl)phosphine and its Derivatives

The study of reaction kinetics and thermodynamics provides fundamental insights into the reactivity, stability, and mechanistic pathways of chemical compounds. For this compound and its derivatives, understanding these aspects is crucial for controlling their chemical transformations and predicting their behavior in various chemical environments. While comprehensive experimental data on the reaction kinetics and thermodynamics of this compound remains limited in publicly accessible literature, theoretical studies and the behavior of analogous organophosphorus compounds offer significant insights.

Mechanistic Investigations through Computational Chemistry

Modern computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for elucidating the mechanisms, kinetics, and thermodynamics of complex chemical reactions. Theoretical studies on related compounds, such as (2,2)-dichloro(ethyl)arylphosphines, provide a framework for understanding the reactivity of this compound.

One such theoretical study investigated the hydrophosphination reaction involving a (2,2)-dichloro(ethyl)arylphosphine derivative. The analysis of the potential energy surfaces and the determination of transition states have revealed key mechanistic details. For instance, the addition of an arylphosphine to dichloroethylene to form a (2,2)-dichloro(ethyl)arylphosphine was found to be a regioselective "anti-Markovnikov" addition. The total energy values calculated for this type of reaction were negative, indicating that the reactions are exothermic in nature scirp.org.

The study of reaction pathways helps in identifying the most energetically favorable routes for product formation. For example, in the formation of a secondary phosphine, the calculated activation energy was found to be significantly lower for one reaction pathway (0.03765 kcal/mol) compared to another (29.4925 kcal/mol), suggesting that the former is kinetically favored. This highlights the stability of certain product isomers over others scirp.org. Such computational approaches allow for the prediction of reaction outcomes and the rational design of synthetic strategies.

Thermodynamic Parameters from Theoretical Calculations

Thermodynamic parameters, including enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of reaction, are essential for determining the spontaneity and equilibrium position of a chemical process. Theoretical calculations can provide reliable estimates of these parameters. For the hydrophosphination reactions of arylphosphines, it was determined that the formation of tertiary phosphines is thermodynamically more favorable than the formation of the corresponding secondary phosphines, as indicated by the calculated free enthalpies of reaction scirp.org.

The relationships used in these computational studies to determine the thermodynamic properties are based on fundamental principles. The enthalpy of reaction at a given temperature (e.g., 298 K) is derived from the calculated internal energy change (ΔE) and the change in the number of moles of gas (Δn) researchgate.net. Similarly, the entropy of reaction is determined from the sum of the entropies of the products minus the sum of the entropies of the reactants. Finally, the Gibbs free energy of reaction is calculated using the Gibbs-Helmholtz equation (ΔG = ΔH - TΔS), which combines the enthalpy and entropy changes to provide a definitive measure of reaction spontaneity under constant temperature and pressure researchgate.net.

Below is a conceptual representation of how thermodynamic data from such a computational study might be presented.

ReactionCalculated ParameterValueUnit
Arylphosphine + Dichloroethylene → (2,2)-Dichloro(ethyl)arylphosphineΔEValuekcal/mol
ΔHValuekcal/mol
ΔGValuekcal/mol
(2,2)-Dichloro(ethyl)arylphosphine + Dichloroethylene → Bis(2,2-dichloro(ethyl))arylphosphineΔEValuekcal/mol
ΔHValuekcal/mol
ΔGValuekcal/mol

Factors Influencing Reactivity

The reactivity of this compound and its derivatives is also influenced by global and local reactivity descriptors, which can be calculated using DFT. These descriptors include chemical potential (μ), hardness (η), and the electrophilicity index (ω). For instance, the chemical potential can indicate the direction of electron transfer in a reaction. In the theoretical study of arylphosphine addition to dichloroethylene, the chemical potential of the arylphosphine was higher than that of dichloroethylene, suggesting that the phosphine acts as the nucleophile scirp.org.

The analysis of these reactivity parameters provides a quantitative basis for understanding the electrophilic and nucleophilic character of the reactants, which is fundamental to predicting their chemical behavior.

Computational Chemistry Approaches

Prediction of Reactivity Parameters

Computational chemistry, particularly DFT, is a powerful tool for predicting the reactivity of molecules through the calculation of various electronic parameters. scirp.orgbeilstein-journals.org These parameters, derived from the energies of the frontier molecular orbitals (HOMO and LUMO), provide quantitative measures of a molecule's tendency to act as an electron donor or acceptor. researchgate.net

For the reaction involving the formation of (2,2)-dichloro(ethyl)arylphosphine from arylphosphines and 1,1-dichloroethylene, several global and local reactivity descriptors were calculated at the B3LYP/6-311+G(d,p) level of theory to understand the reaction's nature. researchgate.netscirp.org

Global Reactivity Descriptors: These parameters describe the reactivity of the molecule as a whole.

HOMO and LUMO Energies (EHOMO, ELUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. researchgate.net

Energy Gap (ΔE): The difference between the HOMO and LUMO energies (ΔE = ELUMO - EHOMO) is an indicator of chemical stability. A larger gap implies higher stability and lower reactivity. researchgate.net

Electronic Chemical Potential (μ): This parameter measures the escaping tendency of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2. researchgate.netbeilstein-journals.org

Global Hardness (η): Hardness is a measure of the resistance to a change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. scirp.org

Global Softness (S): Softness is the reciprocal of hardness (S = 1 / η) and indicates the molecule's polarizability. scirp.org

Electrophilicity (ω): This index quantifies the ability of a species to accept electrons. beilstein-journals.org

Local Reactivity Descriptors: These descriptors indicate the most reactive sites within a molecule.

Fukui Functions (fk): The Fukui function is used to predict which atoms in a molecule are more susceptible to nucleophilic or electrophilic attack. researchgate.netscirp.org

The analysis of these parameters in the formation of (2,2)-dichloro(ethyl)arylphosphine showed that the phosphorus atom of the arylphosphine is the primary site for electron transfer, and the reaction is regioselective. researchgate.netscirp.org

Global Reactivity Descriptors

A study of the reactants involved in the synthesis of a related compound, (2,2)-dichloro(ethyl)phenylphosphine, provides insight into the reactivity of the precursor molecules. The global reactivity descriptors for phenylphosphine (a precursor) and 1,1-dichloroethylene are presented below.

DescriptorPhenylphosphine (1a)1,1-Dichloroethylene (R2)
EHOMO (eV)-6.964-7.497
ELUMO (eV)-0.964-0.990
Chemical Potential (μ) (eV)-3.964-4.244
Global Hardness (η) (eV)6.0006.507
Global Softness (S) (eV-1)0.1670.154
Electrophilicity (ω) (eV)1.3091.383
Nucleophilicity (N) (eV)2.5251.992

The electronic chemical potential (μ) signifies the tendency of electrons to escape from a system. researchgate.net It is calculated as the average of the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), expressed as μ = (EHOMO + ELUMO) / 2. researchgate.net In the reaction to form an arylphosphine derivative, the chemical potential of phenylphosphine (μ = -3.964 eV) is higher than that of 1,1-dichloroethylene (μ = -4.244 eV). scirp.org This indicates that during the reaction, electron transfer will occur from the phenylphosphine to the dichloroethylene. scirp.org

Global hardness (η) and softness (S) are measures of a molecule's resistance to change in its electron distribution. Hardness is calculated from the HOMO-LUMO energy gap: η = ELUMO - EHOMO. researchgate.net Softness is the reciprocal of hardness (S = 1/η). researchgate.net A molecule with a large HOMO-LUMO gap is considered "hard," implying lower reactivity, while a "soft" molecule has a small energy gap and is more reactive. nih.gov In the context of the synthesis of (2,2)-dichloro(ethyl)phenylphosphine, the precursor phenylphosphine has a lower hardness value (η = 6.000 eV) compared to 1,1-dichloroethylene (η = 6.507 eV). scirp.org This suggests that phenylphosphine is softer and thus more reactive, holding its electrons less tightly. scirp.org

The electrophilicity index (ω) quantifies the ability of a species to accept electrons, while the nucleophilicity index (N) measures its electron-donating capability. beilstein-journals.orgsemanticscholar.org Electrophilicity is defined as ω = μ²/ (2η). researchgate.net The nucleophilicity index (N) can be calculated relative to a reference compound, tetracyanoethylene (TCE), as N = EHOMO (Nucleophile) - EHOMO (TCE). researchgate.net

Analysis of the reactants shows that phenylphosphine has a high nucleophilicity index (N = 2.525 eV), while 1,1-dichloroethylene has a higher electrophilicity index (ω = 1.383 eV). scirp.org This clearly categorizes the phosphine (B1218219) as the nucleophile and the dichloroethylene as the electrophile in the reaction, which is consistent with the direction of electron transfer predicted by the chemical potentials. scirp.org

Local Reactivity Descriptors (e.g., Fukui Functions)

In the theoretical study of the formation of (2,2)-dichloro(ethyl)arylphosphine, Fukui functions were calculated to determine local reactivity. scirp.orgresearchgate.net The analysis revealed that the most favored interaction occurs between the phosphorus atom (P1) of the arylphosphine and the most hydrogenated carbon atom (C1) of the dichloroethylene. scirp.org This demonstrates the power of local descriptors in predicting the regioselectivity of a reaction, correctly identifying the atoms most likely to participate in bond formation. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental approach to understanding chemical reactivity by examining the interaction between the HOMO of one molecule and the LUMO of another. beilstein-journals.orgimist.ma The energies and spatial distributions of these orbitals are key to predicting reaction pathways. beilstein-journals.orgrsc.org

The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. nih.govresearchgate.net A smaller gap suggests higher reactivity. nih.gov For the reaction between phenylphosphine and 1,1-dichloroethylene, the interaction between the HOMO of the phosphine and the LUMO of the dichloroethylene is the most significant. scirp.org

MoleculeEHOMO (eV)ELUMO (eV)HOMO-LUMO Gap (eV)
Phenylphosphine (1a)-6.964-0.9646.000
1,1-Dichloroethylene (R2)-7.497-0.9906.507

Analysis of the orbital localizations shows that the HOMO of the phosphine is concentrated on the phosphorus atom, confirming it as the nucleophilic center. scirp.org Conversely, the LUMO of the dichloroethylene is localized around the carbon atoms, marking them as the electrophilic sites. This FMO analysis aligns with the predictions from local reactivity descriptors and correctly explains the experimentally observed regioselectivity of the addition reaction. scirp.orgimist.ma

Mechanistic Elucidation through Computational Modeling

Computational modeling is instrumental in elucidating complex reaction mechanisms by mapping the potential energy surface and identifying transition states. scirp.org For the synthesis of (2,2)-dichloro(ethyl)arylphosphines, DFT calculations have been employed to study the hydrophosphination reaction mechanism in detail. scirp.orgresearchgate.net

The study modeled the addition of arylphosphine to dichloroethylene, confirming that the reaction is a regiospecific, "anti-Markovnikov" addition. scirp.org By calculating the energies of reactants, products, and transition states, the activation energy (Ea) for the formation of (2,2)-dichloro(ethyl)phenylphosphine was found to be extremely low (0.03765 kcal/mol), indicating a highly favorable reaction pathway. scirp.org In contrast, the activation energy for a related thiophenylphosphine was significantly higher (29.4925 kcal/mol), suggesting lower stability of the resulting product. scirp.org

Furthermore, Intrinsic Reaction Coordinate (IRC) calculations were performed to confirm that the identified transition states correctly connect the reactants and products on the potential energy surface. scirp.org The influence of solvents was also investigated, with calculations showing that using diethylether as a solvent provides the lowest activation barrier (Ea = 2.51 kcal/mol), favoring the formation of a kinetically stable product, which is consistent with experimental observations. scirp.org These theoretical results demonstrate how computational modeling can provide a detailed, step-by-step understanding of a reaction mechanism that complements and explains experimental findings. scirp.org

Potential Energy Surface (PES) Analysis

The potential energy surface (PES) is a fundamental concept in computational chemistry, representing the energy of a molecule as a function of its geometry. Analysis of the PES provides insights into the stability of different molecular conformations and the energy barriers associated with chemical reactions.

In a theoretical study of the formation of (2,2)-dichloro(ethyl)arylphosphine through the hydrophosphination of 1,1-dichloroethylene with arylphosphines, the PES was analyzed using Density Functional Theory (DFT) at the B3LYP/6-311+G(d, p) level. researchgate.net The analysis of the potential energy surfaces was crucial in determining the nature of the reaction mechanism. researchgate.net The study revealed that the addition of the P-H bond of the arylphosphine across the C=C double bond of 1,1-dichloroethylene is a concerted process.

The Intrinsic Reaction Coordinate (IRC) curve, which follows the lowest energy path from the transition state to the reactants and products, was calculated to confirm the nature of the transition state and the reaction pathway. For the reaction involving thiophenylphosphine, the IRC curve indicated that the energy of the resulting product, (2,2-dichloroethyl)thiophenylphosphine, was higher than that of the reactants, suggesting that the product is kinetically unstable under the studied conditions. researchgate.net Conversely, the corresponding reaction with phenylphosphine leads to a more stable product. researchgate.net This highlights the influence of the substituent on the phosphorus atom on the thermodynamics of the reaction.

Transition State Characterization

The transition state (TS) is a critical point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. Characterization of the TS is essential for understanding the kinetics and mechanism of a chemical reaction.

In the DFT study of the formation of (2,2)-dichloro(ethyl)arylphosphine, the transition states for the hydrophosphination reaction were located and characterized. researchgate.net The calculations were performed at the B3LYP/6-31G(d, p) level of theory. researchgate.net The presence of a single imaginary frequency in the vibrational analysis of the optimized transition state geometry confirmed that it is a true first-order saddle point on the PES.

The study investigated two possible reaction pathways, leading to the formation of either the Markovnikov or the anti-Markovnikov addition product. The calculated activation energies for the transition states leading to these products revealed that the anti-Markovnikov pathway has a significantly lower energy barrier. This theoretical finding is consistent with experimental observations, which show that the addition of primary phosphines to 1,1-dichloroethylene is highly regioselective, yielding the anti-Markovnikov product. researchgate.netresearchgate.net

Table 1: Calculated Energies for the Formation of (2,2-dichloroethyl)arylphosphines researchgate.net

SpeciesE (Hartree)
Reactants (Phenylphosphine + 1,1-dichloroethylene) -1892.772
Transition State (Phenylphosphine pathway) -1892.730
Product 2a ((2,2-dichloroethyl)phenylphosphine) -1892.770
Reactants (Thiophenylphosphine + 1,1-dichloroethylene) -1892.772
Transition State (Thiophenylphosphine pathway) -1892.735
Product 2b ((2,2-dichloroethyl)thiophenylphosphine) -1892.770

Note: Energies were calculated at the B3LYP/6-31G(d,p) level.

Computational Studies in Ligand Design and Catalysis

DFT calculations are widely used to determine various ligand properties that correlate with catalytic activity. These properties include the Tolman electronic parameter (TEP), which is often modeled by the vibrational frequency of a [L-Ni(CO)3] complex, and steric parameters like the Tolman cone angle. By calculating these parameters for a range of phosphine ligands, computational chemists can build databases that help in the rational selection of ligands for specific catalytic applications.

The use of computational models allows for the screening of virtual libraries of ligands, saving significant time and resources compared to purely experimental approaches. Although no specific examples for 2,2-dichloroethylphosphine were found, the established computational methodologies for other phosphine ligands could be readily applied to predict its potential as a ligand in various catalytic systems. Such studies would be valuable in assessing its steric and electronic profile and guiding its potential application in catalysis.

Spectroscopic Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of 2,2-Dichloroethylphosphine in solution. By analyzing the nuclear magnetic resonance of different atomic nuclei, such as phosphorus-31, proton (hydrogen-1), and in the case of its derivatives, fluorine-19, a comprehensive picture of the molecular framework can be assembled.

Phosphorus-31 NMR spectroscopy is particularly informative for organophosphorus compounds as the ³¹P nucleus is 100% abundant and has a spin of ½, resulting in sharp and readily interpretable signals. The chemical shift (δ) in ³¹P NMR is highly sensitive to the electronic environment and the nature of the substituents attached to the phosphorus atom.

For this compound, the phosphorus atom is in a trivalent state and is bonded to one ethyl group and two chlorine atoms. This specific substitution pattern places the ³¹P chemical shift in a characteristic downfield region. While the exact chemical shift can vary slightly depending on the solvent, the expected value is significantly deshielded due to the electron-withdrawing nature of the two chlorine atoms. For comparison, the related compound methyldichlorophosphine (CH₃PCl₂) exhibits a ³¹P chemical shift at approximately +192 ppm ucsb.edu. Dichloroisopropylphosphine also shows a significant downfield shift spectrabase.com. Generally, compounds with the C-PCl₂ moiety fall within a predictable range science-and-fun.de.

Predicted ³¹P NMR Spectroscopic Data for this compound
ParameterExpected ValueReference CompoundReference Chemical Shift (ppm)
Chemical Shift (δ)~ +190 to +200 ppmMethyldichlorophosphine (CH₃PCl₂)+192 ucsb.edu

The spectrum is typically recorded with proton decoupling, resulting in a single sharp singlet for this compound. Without decoupling, the signal would be split by the protons of the adjacent methylene group of the ethyl substituent.

Proton NMR spectroscopy provides information about the number, type, and connectivity of hydrogen atoms in a molecule. In the case of this compound, the ethyl group gives rise to a characteristic set of signals.

The ¹H NMR spectrum is expected to show two main resonances corresponding to the methyl (-CH₃) and methylene (-CH₂) protons of the ethyl group.

Methylene Protons (-CH₂-P): These protons are directly adjacent to the phosphorus atom and will be deshielded. Their signal is expected to be a doublet of quartets due to coupling with both the phosphorus nucleus (²JP-H) and the methyl protons (³JH-H).

Methyl Protons (-CH₃): These protons are further from the phosphorus atom. Their signal is expected to be a doublet of triplets due to coupling with the methylene protons (³JH-H) and a weaker, longer-range coupling to the phosphorus nucleus (³JP-H).

The exact chemical shifts and coupling constants are influenced by the electronegativity of the dichlorophosphino group.

Predicted ¹H NMR Spectroscopic Data for this compound
Proton EnvironmentExpected Chemical Shift (δ, ppm)Expected MultiplicityExpected Coupling Constants (J, Hz)
-CH₂-PDownfield regionDoublet of Quartets²JP-H, ³JH-H
-CH₃Upfield regionDoublet of Triplets³JH-H, ³JP-H

Fluorine-19 NMR is a highly sensitive technique used to characterize organofluorine compounds. For fluorinated derivatives of this compound, where one or both chlorine atoms are replaced by fluorine, or where the ethyl group is fluorinated, ¹⁹F NMR provides invaluable structural information.

For instance, in a hypothetical ethyl(difluoro)phosphine (CH₃CH₂PF₂), the ¹⁹F NMR spectrum would show a signal for the fluorine atoms. This signal would be split into a doublet by the phosphorus atom (¹JP-F), and this doublet would be further split into a triplet by the adjacent methylene protons (³JH-F). The magnitude of the one-bond phosphorus-fluorine coupling constant (¹JP-F) is typically very large in such compounds rsc.orgrsc.org.

Predicted ¹⁹F NMR Spectroscopic Data for Ethyl(difluoro)phosphine
Fluorine EnvironmentExpected MultiplicityExpected Coupling Constants (J, Hz)
-PF₂Doublet of Triplets¹JP-F (large), ³JH-F

The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment, allowing for the differentiation of fluorine atoms in different parts of the molecule nih.gov.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Key expected vibrational frequencies include:

C-H stretching: Vibrations from the methyl and methylene groups of the ethyl substituent, typically appearing in the region of 2850-3000 cm⁻¹.

C-H bending: Bending vibrations of the C-H bonds, expected around 1375-1465 cm⁻¹.

P-Cl stretching: The phosphorus-chlorine bond vibrations are expected to appear in the lower frequency "fingerprint" region, typically between 400 and 600 cm⁻¹. The presence of two P-Cl bonds may lead to symmetric and asymmetric stretching modes.

C-P stretching: The carbon-phosphorus bond vibration is also expected in the fingerprint region, generally between 650 and 800 cm⁻¹.

Predicted IR Absorption Bands for this compound
BondVibrational ModeExpected Wavenumber (cm⁻¹)
C-HStretching2850 - 3000
C-HBending1375 - 1465
C-PStretching650 - 800
P-ClStretching400 - 600

The absence of strong absorptions in other regions, such as the O-H or C=O stretching regions, can confirm the purity of the compound.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the elemental composition of a compound. The molecular weight of this compound is 130.94 g/mol sigmaaldrich.comnist.gov.

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺). A key feature will be the isotopic pattern caused by the presence of two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in a characteristic pattern of peaks for the molecular ion:

M⁺: The peak corresponding to the molecule containing two ³⁵Cl isotopes.

[M+2]⁺: The peak for the molecule with one ³⁵Cl and one ³⁷Cl isotope.

[M+4]⁺: The peak for the molecule with two ³⁷Cl isotopes.

The relative intensities of these peaks are expected to be in a ratio of approximately 9:6:1, which is a definitive indicator of the presence of two chlorine atoms in the ion chemguide.co.uk.

Fragmentation of the molecular ion can also occur, leading to the formation of smaller, stable ions. Common fragmentation pathways for alkylphosphines may involve the loss of the ethyl group or chlorine atoms.

Predicted Mass Spectrometry Data for this compound
IonExpected m/zRelative Intensity RatioNotes
[C₂H₅P³⁵Cl₂]⁺~1309Molecular Ion (M⁺)
[C₂H₅P³⁵Cl³⁷Cl]⁺~1326Isotopic Peak ([M+2]⁺)
[C₂H₅P³⁷Cl₂]⁺~1341Isotopic Peak ([M+4]⁺)

Electron Paramagnetic Resonance (EPR) for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. While this compound itself is not a radical, it can potentially form radical intermediates under certain conditions, for example, through homolytic cleavage of a P-Cl or C-P bond upon exposure to UV light or reaction with radical initiators.

If a phosphorus-centered radical, such as the ethyl(chloro)phosphinyl radical ([C₂H₅PCl]•), were formed, EPR spectroscopy would be the ideal method for its detection and characterization unige.chnih.gov. The EPR spectrum of such a radical would be characterized by its g-value and hyperfine coupling to the phosphorus nucleus.

The unpaired electron would interact with the ³¹P nucleus (I = ½), resulting in a large hyperfine coupling constant that would split the EPR signal into a doublet. Further smaller couplings to the protons of the ethyl group and the chlorine nucleus might also be resolved, providing detailed information about the electronic structure and geometry of the radical intermediate researchgate.net.

Predicted EPR Parameters for a Hypothetical Ethyl(chloro)phosphinyl Radical
ParameterExpected Characteristic
g-valueClose to the free electron g-value (~2.0023)
³¹P Hyperfine Coupling (AP)Large, resulting in a primary doublet splitting
¹H Hyperfine Coupling (AH)Smaller couplings from ethyl protons, leading to further splitting

The study of such radical intermediates is crucial for understanding the reaction mechanisms involving this compound.

Photoelectron Spectroscopy (PES)

Photoelectron spectroscopy (PES) is a powerful technique utilized to determine the electronic structure of molecules by measuring the kinetic energies of photoelectrons emitted upon ionization by high-energy radiation. This method provides valuable insights into the energies of molecular orbitals.

Despite a thorough review of scientific literature, specific experimental or theoretical studies on the photoelectron spectroscopy of this compound could not be located. While PES data exists for a variety of other organophosphorus compounds, dedicated research on the electronic structure of this compound using this technique does not appear to be publicly available at this time. Therefore, no data on its ionization energies or molecular orbital characteristics can be presented.

X-ray Diffraction (XRD) for Structural Elucidation

A comprehensive search of crystallographic databases and the scientific literature did not yield any published X-ray diffraction studies for this compound. Consequently, the crystal structure of this compound has not been experimentally determined. Information regarding its solid-state conformation, intermolecular interactions, and crystallographic parameters such as unit cell dimensions and space group is currently unavailable.

Synthetic Transformations and Derivatization of Dichloro Ethyl Phosphine

Formation of Alkylphosphonous Acid Derivatives

The reactive nature of the phosphorus-chlorine bonds in dichloro(ethyl)phosphine is central to its utility in forming a variety of alkylphosphonous acid derivatives. These reactions typically proceed through nucleophilic substitution at the phosphorus center, where the chlorine atoms act as leaving groups.

Dichloro(ethyl)phosphine is itself a prime example of an alkylphosphonous acid dihalide. This class of compounds, with the general formula R-PX₂, is a cornerstone for organophosphorus synthesis. The synthesis of dichloro(ethyl)phosphine is most commonly achieved through methods that create a carbon-phosphorus bond. One prevalent industrial method involves the reaction of phosphorus trichloride (B1173362) (PCl₃) with a source of the ethyl group, such as tetraethyllead (B6334599) or other organometallic reagents. chemistryviews.orgnih.gov An alternative approach involves the reaction of PCl₃ with less reactive organometallic compounds like organozinc or organoaluminum reagents to afford greater selectivity and avoid over-alkylation of the phosphorus center. chemistryviews.org Due to the high reactivity of the P-Cl bonds, these compounds are typically handled under inert atmospheres to prevent reaction with moisture.

Alkyl(amino)(organooxy)phosphines, possessing the general structure R-P(OR')(NR''₂), are mixed-substituent phosphonous acid derivatives. These unsymmetrical compounds are synthesized from dichloro(ethyl)phosphine through a stepwise substitution of the chlorine atoms.

The synthesis requires careful control of stoichiometry to achieve selective monosubstitution followed by a second, different substitution. Typically, dichloro(ethyl)phosphine is first reacted with one equivalent of an alcohol (R'OH) or a phenol (B47542) in the presence of a base (like triethylamine) to form an intermediate alkoxy(chloro)(ethyl)phosphine, EtP(OR')(Cl). This intermediate is then treated with a primary or secondary amine (HNR''₂) to displace the second chloride, yielding the final alkyl(amino)(organooxy)phosphine. The order of addition can be reversed, with the amine reacting first, followed by the alcohol.

Reactant 1Reactant 2BaseProduct StructureProduct Class
C₂H₅PCl₂ + R'OHHNR''₂Et₃NEtP(OR')(NR''₂)Alkyl(amino)(organooxy)phosphine
C₂H₅PCl₂ + HNR''₂R'OHEt₃NEtP(NR''₂)(OR')Alkyl(amino)(organooxy)phosphine

Dialkyl ethylphosphonites, EtP(OR)₂, are esters of ethylphosphonous acid. They are readily prepared by the reaction of dichloro(ethyl)phosphine with two equivalents of an alcohol or phenol. The reaction is typically carried out in the presence of a tertiary amine base, such as triethylamine (B128534) or pyridine (B92270), which serves to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction. This prevents the protonation of the resulting phosphonite, which would render it susceptible to hydrolysis or other side reactions. The choice of alcohol can range from simple alkanols to more complex structures, allowing for the tuning of the phosphonite's steric and electronic properties.

Reaction Scheme: C₂H₅PCl₂ + 2 R-OH + 2 Et₃N → EtP(OR)₂ + 2 Et₃N·HCl

Alcohol (R-OH)BaseProductYield (%)
Methanol (CH₃OH)TriethylamineDiethyl ethylphosphoniteNot specified
Ethanol (C₂H₅OH)TriethylamineDiethyl ethylphosphoniteNot specified
Propanol (C₃H₇OH)PyridineDipropyl ethylphosphoniteNot specified

Synthesis of Phosphine (B1218219) Ligands for Catalysis

Dichloro(ethyl)phosphine is a valuable starting material for the synthesis of tertiary phosphines, which are a critical class of ligands in homogeneous catalysis. libretexts.org The properties of these ligands, such as their steric bulk and electronic character, can be precisely controlled by the choice of substituents introduced onto the phosphorus atom, making dichloro(ethyl)phosphine a versatile platform for ligand design.

Tertiary monophosphines of the type EtPR₂ are among the most common ligands in catalysis. Their synthesis from dichloro(ethyl)phosphine is most effectively accomplished through reaction with organometallic reagents, particularly Grignard reagents (RMgX) or organolithium compounds (RLi). nih.gov In this reaction, the nucleophilic carbon of the organometallic reagent displaces both chloride ions from the phosphorus center.

The reaction involves the treatment of dichloro(ethyl)phosphine with at least two equivalents of the organometallic reagent in an inert solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The high reactivity of Grignard and organolithium reagents ensures the complete substitution of the chlorine atoms to form the desired tertiary phosphine. This method allows for the introduction of a wide variety of alkyl and aryl groups.

Reaction Scheme: C₂H₅PCl₂ + 2 RMgX → EtPR₂ + 2 MgXCl

Grignard Reagent (RMgX)Product (EtPR₂)Ligand Name
Phenylmagnesium Bromide (PhMgBr)EtP(Ph)₂Ethyldiphenylphosphine
Methylmagnesium Chloride (MeMgCl)EtP(Me)₂Ethyldimethylphosphine
Cyclohexylmagnesium Bromide (CyMgBr)EtP(Cy)₂Dicyclohexyl(ethyl)phosphine

Bidentate phosphines, which contain two phosphino (B1201336) groups connected by a linker, are highly effective ligands in catalysis due to their ability to chelate to a metal center. Dichloro(ethyl)phosphine can be used as a key component in the synthesis of unsymmetrical bidentate phosphines, where the two phosphorus atoms bear different substituents.

A common strategy involves a multi-step approach. For example, a ω-haloalkylphosphine, such as Ph₂P(CH₂)nCl, can be converted into its corresponding Grignard reagent, Ph₂P(CH₂)nMgCl. Subsequent reaction of this organometallic species with dichloro(ethyl)phosphine would lead to a chlorinated intermediate, Ph₂P(CH₂)nP(Et)Cl. This intermediate can then be reacted with a second Grignard reagent (R'MgX) to install the final substituent, yielding an unsymmetrical bidentate phosphine of the structure Ph₂P(CH₂)nP(Et)R'. rsc.org

Alternatively, symmetrical bidentate phosphines can be envisioned by reacting a di-Grignard reagent, such as BrMg(CH₂)nMgBr, with two equivalents of a monochlorophosphine. While less direct, dichloro(ethyl)phosphine could be used to construct more complex or specialized bidentate frameworks through sequential, carefully controlled substitution reactions.

Functionalized, Hemilabile Phosphines

Hemilabile ligands, which contain both a soft phosphorus donor and a hard oxygen or nitrogen donor atom connected by a flexible chain, are of significant interest in coordination chemistry and catalysis. Dichloro(ethyl)phosphine is a key starting material for synthesizing such functionalized phosphines. The primary synthetic route involves the nucleophilic substitution of the chloride atoms by functionalized alcohols or amines.

The reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen chloride byproduct. By reacting dichloro(ethyl)phosphine with two equivalents of an alcohol or amine containing a secondary donor site (e.g., an ether or tertiary amine group), bis-substituted functional phosphonites are formed.

General Reaction Scheme: C₂H₅PCl₂ + 2 HZ-R-Z' → C₂H₅P(Z-R-Z')₂ + 2 HCl (where Z = O, NH; Z' = OCH₃, N(CH₃)₂, etc.)

This methodology allows for the tuning of the ligand's electronic and steric properties by selecting different nucleophiles. nih.govorganic-chemistry.org

Nucleophile (HZ-R-Z')Product NamePotential Application
2-MethoxyethanolBis(2-methoxyethyl) ethylphosphoniteCatalyst Ligand
2-(Dimethylamino)ethanolBis(2-(dimethylamino)ethyl) ethylphosphoniteMetal Scavenging
N,N-DimethylethanolamineBis(2-(dimethylamino)ethyl) ethylphosphoniteChelation Agent
Table 1: Synthesis of Hemilabile Phosphines from Dichloro(ethyl)phosphine.

Phosphine-Functionalized Polymers

Phosphine-functionalized polymers are valuable as recyclable catalyst supports, polymer ligands, and flame-retardant materials. Dichloro(ethyl)phosphine can be used to introduce phosphine moieties into polymeric structures through two primary strategies.

Grafting onto existing polymers: Polymers with nucleophilic side chains, such as polyvinyl alcohol (-OH groups) or polyethyleneimine (-NH groups), can be reacted directly with dichloro(ethyl)phosphine. The phosphorus center is covalently attached to the polymer backbone, with the number of attached phosphine units controlled by the reaction stoichiometry.

Synthesis via phosphine-borane adducts: A more advanced method involves the synthesis of polyphosphinoboranes, which are inorganic polymers with a phosphorus-boron backbone. d-nb.info This process begins with the reduction of dichloro(ethyl)phosphine to ethylphosphine (B1201611) (C₂H₅PH₂), which is then protected as a borane (B79455) adduct (C₂H₅PH₂·BH₃). This monomer can undergo rhodium-catalyzed dehydrocoupling at elevated temperatures to form the corresponding poly(ethylphosphinoborane) [C₂H₅PH−BH₂]n. researchgate.netscispace.com These polymers are explored as solution-processable ceramic precursors. d-nb.info

Preparation of Phosphine Oxides and Related P(V) Compounds

The conversion of the trivalent phosphorus in dichloro(ethyl)phosphine to the pentavalent state is a fundamental transformation. This is typically achieved through oxidation. Controlled oxidation of dichloro(ethyl)phosphine yields ethylphosphonic dichloride (C₂H₅P(O)Cl₂), a crucial P(V) intermediate for the synthesis of other compounds discussed in subsequent sections. Common oxidizing agents include molecular oxygen, hydrogen peroxide, or sulfuryl chloride.

General Oxidation Reaction: C₂H₅PCl₂ + [O] → C₂H₅P(O)Cl₂

This phosphonic dichloride is generally more stable and less susceptible to unintended oxidation than its P(III) precursor.

P-Chiral Phosphine Oxides

The synthesis of P-chiral phosphine oxides, which have a stereogenic phosphorus center, from an achiral precursor like dichloro(ethyl)phosphine requires a multi-step, stereocontrolled approach. A common strategy involves the use of a chiral auxiliary to separate diastereomers. rsc.orggoogle.com

A representative synthetic pathway is as follows:

Monosubstitution: Dichloro(ethyl)phosphine is reacted with one equivalent of a Grignard reagent (e.g., phenylmagnesium bromide) to produce a racemic ethyl(phenyl)chlorophosphine. C₂H₅PCl₂ + C₆H₅MgBr → C₂H₅(C₆H₅)PCl + MgBrCl

Reaction with Chiral Auxiliary: The resulting chlorophosphine is reacted with a chiral alcohol, such as (-)-menthol, to form a mixture of diastereomeric phosphinites.

Diastereomer Separation: The diastereomers are separated using physical methods like chromatography or crystallization.

Stereospecific Substitution and Oxidation: The separated diastereomer undergoes a stereospecific reaction, such as an Arbuzov reaction with an alkyl halide, followed by oxidation to yield the enantiomerically pure tertiary phosphine oxide. sioc-journal.cndntb.gov.ua

This method allows for the preparation of a wide range of P-chiral phosphine oxides with high enantiomeric purity. researchgate.net

α-Hydroxy Phosphine Oxides

α-Hydroxy phosphine oxides are synthesized from dichloro(ethyl)phosphine via an intermediate secondary phosphine oxide. The key transformation is a base-catalyzed Pudovik addition of a P-H bond across a carbonyl C=O double bond.

The synthetic sequence begins with the derivatization of dichloro(ethyl)phosphine:

Formation of a Secondary Phosphine Oxide: Dichloro(ethyl)phosphine is first converted to a tertiary phosphine (e.g., ethyl(diphenyl)phosphine) via reaction with two equivalents of a Grignard reagent, which is then oxidized and selectively de-arylated, or reacted with one equivalent of a Grignard reagent and carefully hydrolyzed to yield a secondary phosphine oxide, such as ethyl(phenyl)phosphine oxide [C₂H₅(C₆H₅)P(O)H].

Pudovik Addition: The secondary phosphine oxide is then reacted with an aldehyde or ketone in the presence of a base (e.g., an alkoxide). The nucleophilic phosphorus attacks the carbonyl carbon, and subsequent protonation of the oxygen yields the α-hydroxy phosphine oxide.

General Pudovik Reaction: C₂H₅(R)P(O)H + R'C(O)R'' → C₂H₅(R)P(O)C(OH)R'R''

Carbonyl CompoundResulting α-Hydroxy Phosphine Oxide
Benzaldehyde(1-Hydroxybenzyl)(ethyl)(phenyl)phosphine oxide
Acetone(2-Hydroxypropan-2-yl)(ethyl)(phenyl)phosphine oxide
Cyclohexanone(1-Hydroxycyclohexyl)(ethyl)(phenyl)phosphine oxide
Table 2: Examples of α-Hydroxy Phosphine Oxides Synthesized from an Ethylphosphine Oxide Derivative.

Synthesis of Phosphonates and Phosphonic Acids

Phosphonates and their corresponding acids are widely used compounds, and their synthesis from dichloro(ethyl)phosphine is well-established. researchgate.net The pathways typically proceed through the more stable P(V) intermediate, ethylphosphonic dichloride.

Ethylphosphonic Acid: The most direct method for preparing ethylphosphonic acid is the complete hydrolysis of either dichloro(ethyl)phosphine or ethylphosphonic dichloride. The reaction with water replaces both chlorine atoms with hydroxyl groups.

C₂H₅P(O)Cl₂ + 2 H₂O → C₂H₅P(O)(OH)₂ + 2 HCl

Ethylphosphonates: Ethylphosphonate esters are synthesized by the alcoholysis of ethylphosphonic dichloride. The reaction is performed with two equivalents of an alcohol, often in the presence of a base like pyridine or triethylamine to act as a scavenger for the HCl produced. nih.gov This method is versatile, allowing for the synthesis of a wide variety of dialkyl ethylphosphonates. google.com

AlcoholBaseProduct Name
EthanolTriethylamineDiethyl ethylphosphonate
MethanolPyridineDimethyl ethylphosphonate
IsopropanolTriethylamineDiisopropyl ethylphosphonate
Table 3: Synthesis of Dialkyl Ethylphosphonates.

Formation of Phosphonium (B103445) Salts

Phosphonium salts are ionic compounds with a tetracoordinate phosphorus cation, [R₄P]⁺. The synthesis of these salts from dichloro(ethyl)phosphine is a two-step process that first requires the formation of a tertiary phosphine. researchgate.netyoutube.com

Synthesis of a Tertiary Phosphine: Dichloro(ethyl)phosphine is treated with two equivalents of an organometallic reagent, such as a Grignard reagent or an organolithium compound. This reaction replaces both chlorine atoms with organic groups, yielding a tertiary phosphine. C₂H₅PCl₂ + 2 RMgBr → C₂H₅PR₂ + 2 MgBrCl

Quaternization: The resulting tertiary phosphine, being a nucleophile, readily reacts with an alkyl halide in an Sₙ2 reaction to form the final phosphonium salt. libretexts.orggoogle.com

General Quaternization Reaction: C₂H₅PR₂ + R'X → [C₂H₅PR₂R']⁺X⁻

This sequential approach allows for the synthesis of a diverse range of symmetrical and unsymmetrical phosphonium salts. beilstein-journals.org

Grignard Reagent (RMgBr)Alkyl Halide (R'X)Phosphonium Salt Product
Phenylmagnesium bromideMethyl iodideEthyl(diphenyl)(methyl)phosphonium iodide
n-Butylmagnesium bromideBenzyl bromideBenzyl(dibutyl)(ethyl)phosphonium bromide
Cyclohexylmagnesium bromideEthyl iodideEthyl(dicyclohexyl)(ethyl)phosphonium iodide
Table 4: Representative Synthesis of Phosphonium Salts from Dichloro(ethyl)phosphine.

Applications in Supramolecular Chemistry (e.g., Cavitands)

Dichloro(ethyl)phosphine, as a reactive organophosphorus compound, serves as a versatile building block in the synthesis of more complex structures used in supramolecular chemistry. Its primary contribution in this field is as a precursor to phosphonate (B1237965) cavitands. Cavitands are synthetic organic compounds with enforced cavities large enough to complex with complementary ions or molecules. taylorfrancis.com The rigid structure and well-defined cavity of these molecules make them ideal hosts for molecular recognition and sensing applications. taylorfrancis.comnih.gov

Phosphonate cavitands have demonstrated significant potential as synthetic receptors for chemical sensing. nih.gov Their ability to selectively bind small organic molecules has been harnessed to develop highly sensitive sensors. For instance, tetraphosphonate cavitands have been successfully used to create sensors for the detection of short-chain aliphatic alcohols in the vapor phase and for the specific recognition of sarcosine (B1681465) in urine, a potential biomarker for prostate cancer. nih.gov The design of these supramolecular sensors relies on grafting the cavitand onto surfaces, where the recognition event can be translated into a measurable signal. nih.govresearchgate.net

The table below summarizes key aspects of phosphonate cavitands derived from dichlorophosphine precursors.

Table 1: Characteristics of Phosphonate Cavitands in Supramolecular Chemistry

Feature Description Relevance in Supramolecular Chemistry
Host Structure Rigid, bowl-shaped macrocycle with an enforced internal cavity. taylorfrancis.com Provides a pre-organized binding site for guest molecules.
Functional Group Contains phosphonate (R-PO(OR')2) groups derived from dichlorophosphine precursors. The P=O moiety acts as a key interaction site (e.g., hydrogen bond acceptor) for guest binding. nih.gov
Guest Binding Forms host-guest complexes with small organic molecules (e.g., alcohols, N-methyl ammonium (B1175870) salts). nih.govnih.gov Enables applications in molecular recognition and selective sensing.

| Primary Application | Development of highly selective chemical sensors. nih.govresearchgate.net | Used for detecting volatile organic compounds and biomarkers in biological fluids. |

Precursors in Polymer Chemistry

Dichloro(ethyl)phosphine and related alkyldichlorophosphines are important precursors in the synthesis of organophosphorus polymers. The two chlorine atoms attached to the phosphorus center provide reactive sites for polymerization reactions, allowing for the incorporation of phosphorus into the polymer backbone. This imparts unique properties to the resulting materials, such as flame retardancy, thermal stability, and metal-binding capabilities.

One major class of polymers synthesized from related dichlorophosphorus precursors are polyphosphazenes. Poly(dichlorophosphazene) (B1141720), [N=PCl₂]ₙ, is a key inorganic polymer that is typically synthesized through the ring-opening polymerization of hexachlorocyclotriphosphazene. researchgate.net Although not directly synthesized from dichloro(ethyl)phosphine, its chemistry is illustrative of how P-Cl bonds are utilized. The chlorine atoms on the poly(dichlorophosphazene) backbone are readily substituted by a wide variety of organic nucleophiles, allowing for the creation of a vast library of poly(organo)phosphazenes with tailored properties. researchgate.net

Similarly, dichloro(ethyl)phosphine can be used in polycondensation reactions. For example, it can react with difunctional reagents such as diols or diamines to form polymers containing phosphorus in the main chain. The properties of these polymers are highly dependent on the nature of the comonomers used. The presence of the ethyl group attached to the phosphorus atom can enhance the solubility and modify the thermal properties of the resulting polymer compared to its inorganic counterparts.

The table below outlines the role of dichlorophosphine compounds as precursors in polymer chemistry.

Table 2: Dichlorophosphines as Precursors in Polymer Synthesis

Polymer Type Synthetic Route Role of Dichloro(ethyl)phosphine Key Properties of Resulting Polymer
Poly(organophosphines) Polycondensation with di-Grignard or di-lithio reagents. Acts as the phosphorus-containing monomer, forming P-C bonds in the backbone. Metal coordination, catalytic activity.
Poly(phosphinites/phosphonites) Polycondensation with diols. Monomer that forms P-O linkages in the polymer chain. Flame retardancy, ligands for catalysis.

| Analogue to Polyphosphazenes | Illustrative of P-Cl reactivity for substitution reactions. researchgate.net | Serves as a model for creating polymers where side-groups can be easily modified post-polymerization. | High thermal stability, chemical versatility, biocompatibility (depending on side groups). |

Applications in Organic Synthesis and Catalysis

Ligand in Transition Metal Catalysis

Phosphines are ubiquitous as ligands in transition metal catalysis because their electronic and steric properties can be finely tuned to influence the reactivity, selectivity, and stability of the metal catalyst. nih.gov The utility of 2,2-dichloroethylphosphine as a ligand is suggested by chemical suppliers, though specific applications in peer-reviewed literature are not extensively detailed. sigmaaldrich.com

Palladium-Catalyzed Reactions (e.g., Cross-Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-heteroatom bonds. liv.ac.ukresearchgate.net The effectiveness of these reactions often depends on the nature of the phosphine (B1218219) ligand coordinated to the palladium center. nih.gov Electron-rich and sterically bulky phosphine ligands are known to promote the oxidative addition step, particularly with less reactive aryl chlorides. liv.ac.uk

While detailed studies are scarce, this compound has been identified as a potential catalyst or ligand in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. sigmaaldrich.com In this context, it would coordinate to the palladium center, influencing the catalytic cycle. However, the electron-withdrawing nature of the two chlorine atoms would make it a relatively poor electron-donating ligand compared to trialkyl- or triarylphosphines, which might limit its effectiveness in catalysts for challenging coupling reactions.

Table 1: Representative Phosphine Ligands in Palladium-Catalyzed Cross-Coupling

Ligand Name Abbreviation Typical Application Role of this compound
Tricyclohexylphosphine PCy₃ Suzuki, Buchwald-Hartwig Not documented as a direct replacement.
Tri-tert-butylphosphine P(t-Bu)₃ Suzuki, Heck, Buchwald-Hartwig Not documented as a direct replacement.
SPhos SPhos Suzuki, Buchwald-Hartwig Not documented as a direct replacement.

Copper-Catalyzed Reactions

Copper-catalyzed reactions, particularly for C-N and C-O bond formation, have gained prominence, often facilitated by various types of ligands. nih.govcardiff.ac.uk While diamine ligands are very common in this area, phosphine ligands are also employed to stabilize the copper(I) catalyst and promote reactivity. nih.govkcl.ac.uk The role of the ligand is to form a complex with the copper salt, enhancing its solubility and catalytic activity under milder conditions than traditional Ullmann reactions. cardiff.ac.uk

There is no specific research available that details the use of this compound as a ligand in copper-catalyzed reactions. The performance of phosphine ligands in these systems is sensitive to both steric and electronic factors, and the suitability of a dichlorophosphine like this compound would require empirical investigation. cardiff.ac.ukkcl.ac.uk

Chiral Ligands in Asymmetric Catalysis

Asymmetric catalysis, which uses chiral catalysts to produce enantiomerically enriched products, is a cornerstone of modern chemical synthesis. nih.gov Chiral phosphines are among the most successful and widely used ligands for a variety of transition metals (including rhodium, ruthenium, and palladium) in reactions like asymmetric hydrogenation. nih.govresearchgate.net The chirality can be located on a backbone attached to the phosphorus atom or at the phosphorus atom itself (P-chiral). nih.gov

This compound is an achiral molecule. To be used in asymmetric catalysis, it would need to be derivatized to introduce a chiral element. For example, it could serve as a starting material for the synthesis of P-chiral phosphines. nih.gov However, there are no specific, published examples of chiral ligands being synthesized from a this compound precursor for use in asymmetric catalysis. The development of chiral phosphines often starts from precursors that allow for more controlled stereochemical outcomes. nih.govresearchgate.net

Organocatalysis (Nucleophilic Phosphine Catalysis)

In organocatalysis, a small organic molecule accelerates a chemical reaction without the involvement of a metal. Nucleophilic phosphine catalysis is a major area of organocatalysis where a tertiary phosphine acts as the catalyst. nih.gov The general mechanism involves the nucleophilic addition of the phosphine to an electron-deficient substrate to form a reactive zwitterionic intermediate. nih.govescholarship.org

Activation of Electron-Deficient Multiple Bonds

A key application of nucleophilic phosphine catalysis is the activation of electron-deficient multiple bonds, such as those in activated alkenes, alkynes, and allenes. nih.govescholarship.org The phosphine adds to the substrate, generating a zwitterionic intermediate (e.g., a phosphonium (B103445) enolate or vinylphosphonium ylide), which then participates in subsequent bond-forming steps. nih.govresearchgate.net This strategy enables a wide variety of transformations, including annulations, cycloadditions, and Michael additions. nih.govbeilstein-journals.org

For this compound to function as a nucleophilic organocatalyst, its chlorine atoms would typically be substituted with organic groups to form a tertiary phosphine (R₃P). The nucleophilicity of the resulting phosphine is a critical factor in its catalytic activity. The presence of the ethyl group suggests that a derived tertiary phosphine could be sufficiently nucleophilic. However, there are no specific studies demonstrating the use of this compound itself or a directly derived tertiary phosphine in this context. The field predominantly relies on well-established phosphines like triphenylphosphine or tributylphosphine and their derivatives. nih.gov

Table 2: Common Electrophiles in Nucleophilic Phosphine Catalysis

Electrophile Class Example Substrate General Phosphine Catalyst Role of this compound
Activated Alkenes Methyl vinyl ketone PBu₃, PPh₃ Not documented.
Activated Alkynes Dimethyl acetylenedicarboxylate PPh₃ Not documented.
Allenes Ethyl allenoate PPh₃ Not documented.

Despite a comprehensive search for scholarly articles and research data, there is a notable lack of specific information available in the public domain regarding the applications of This compound in the requested areas of organic synthesis and catalysis. Scientific literature detailing its specific reactions with allenes and alkynes, its use in annulation reactions, or its role as a stoichiometric reagent in organic transformations could not be located.

Therefore, this article cannot be generated as per the user's specific instructions and outline due to the absence of relevant research findings for the compound .

Advanced Topics and Future Research Directions

Development of Greener Synthesis Methods

The traditional synthesis of many organophosphorus compounds relies on hazardous reagents like phosphorus trichloride (B1173362) (PCl₃) and energy-intensive processes, which raises significant environmental concerns. atlasofscience.orgrsc.orgrsc.orgresearchgate.net A major goal in modern chemistry is the development of more sustainable and environmentally friendly synthetic routes. nih.govresearchgate.net This involves applying the principles of green chemistry to minimize waste, reduce energy consumption, and use less toxic substances. rsc.orgsumdu.edu.ua

Table 1: Principles of Green Chemistry in Phosphine (B1218219) Synthesis

Principle Application in Organophosphorus Synthesis
Waste Prevention Designing syntheses to minimize byproducts, avoiding the use of stoichiometric reagents that generate waste like hydrogen chloride. atlasofscience.org
Atom Economy Maximizing the incorporation of all materials used in the process into the final product.
Less Hazardous Chemical Syntheses Using and generating substances that possess little to no toxicity to human health and the environment. davidpublisher.com
Designing Safer Chemicals Minimizing toxicity while maintaining efficacy. This includes designing derivatives of 2,2-dichloroethylphosphine with improved safety profiles.
Energy Efficiency Conducting synthetic methods at ambient temperature and pressure whenever possible to reduce energy requirements. rsc.orgsumdu.edu.ua

| Use of Renewable Feedstocks | Utilizing renewable raw materials instead of depleting resources like phosphate rock. rsc.org |

Design of Novel Phosphorus Radical Precursors

Phosphorus-centered radicals are highly reactive intermediates that have gained significant attention for their utility in constructing complex organophosphorus compounds. oaepublish.com The generation of these radicals often requires stoichiometric amounts of initiators or external oxidants, which can complicate purification and generate waste. oaepublish.com Consequently, a major research area is the design and synthesis of novel precursors that can generate phosphorus radicals more efficiently and under milder conditions, such as through visible-light photoredox catalysis. oaepublish.comrsc.org

This compound could serve as a foundational structure for developing new radical precursors. The electron-withdrawing nature of the chloro-substituted ethyl group can influence the stability and reactivity of the corresponding phosphorus radical. Research efforts are focused on creating precursors that can be activated by light or electrochemical methods, eliminating the need for chemical oxidants. researchgate.net Stable phosphorus-centered radicals are also of fundamental interest as they challenge conventional bonding concepts and have potential applications in materials science and as spin labels for studying biological systems using Electron Paramagnetic Resonance (EPR) spectroscopy. st-andrews.ac.uk

Expanding Substrate Scope and Efficiency in Catalytic Applications

Phosphines are a cornerstone of catalysis, serving as critical ligands for transition metals in a vast number of organic reactions. manchester.ac.ukfrontiersin.org The electronic and steric properties of a phosphine ligand profoundly influence the activity, selectivity, and stability of the catalyst. manchester.ac.uk Future research involving derivatives of this compound will aim to expand their utility in catalysis.

By modifying the substituents on the phosphorus atom, new ligands can be designed to improve performance in established reactions or to catalyze entirely new transformations. A key goal is to broaden the substrate scope, allowing reactions to proceed with previously unreactive or challenging starting materials. mit.edu For instance, developing more robust catalyst systems enables the coupling of substrates bearing sensitive functional groups, such as carboxylic acids or primary amides. mit.edu Nucleophilic phosphine catalysis, where the phosphine itself acts as the catalyst, is another area of active development, with applications in activating a wide range of substrates including alkenes, alkynes, and allenes under mild conditions. acs.org The discovery of novel chiral phosphine ligands is particularly important for asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. frontiersin.orgacs.org

Theoretical Prediction and Rational Design of New Phosphine Derivatives

Computational chemistry has become an indispensable tool for the rational design of new molecules and catalysts. rsc.org Methods such as Density Functional Theory (DFT) allow for the detailed investigation of the electronic structure and bonding in phosphine-metal complexes. mdpi.com These theoretical studies provide crucial insights into how the identity of the metal and the structure of the phosphine ligand influence reactivity. mdpi.com

For derivatives of this compound, computational models can predict key properties like steric bulk and electron-donating ability, which are critical for catalytic performance. researchgate.net This predictive power allows researchers to screen vast libraries of potential ligand structures in silico, identifying the most promising candidates for synthesis and experimental testing. rsc.org Machine learning and data-driven approaches are also emerging as powerful methods to accelerate the discovery of optimal ligands for specific catalytic reactions. rsc.orgrsc.org By building quantitative models that correlate ligand features with catalytic activity, these techniques can guide the design of new phosphine derivatives with enhanced properties. researchgate.netacs.org

Table 2: Computational Tools in Phosphine Design

Computational Method Application Insights Gained
Density Functional Theory (DFT) Calculating electronic structure, reaction energies, and activation barriers. rsc.orgmdpi.com Understanding metal-ligand bonding, reaction mechanisms, and electronic/steric effects. mdpi.comnih.gov
Quantum Theory of Atoms in Molecules (QTAIM) Analyzing electron density to characterize chemical bonds. mdpi.com Quantifying the strength and nature of interactions within a molecule.
Molecular Mechanics (MM) Estimating steric parameters like cone angle and repulsive energy. manchester.ac.uk Predicting how ligand size will impact catalyst accessibility and selectivity.

| Machine Learning (ML) | Building predictive models from large datasets of ligand properties and reaction outcomes. rsc.orgrsc.org | Identifying optimal ligand features for high catalytic activity and accelerating the discovery of new catalysts. rsc.org |

Overcoming Challenges in Purification and Stability

A significant practical hurdle in working with organophosphorus compounds, particularly reactive phosphines, is their inherent instability and the difficulty of their purification. rsc.orgrsc.org Many trialkylphosphines are sensitive to oxidation and can be pyrophoric, meaning they spontaneously ignite in air. manchester.ac.ukrsc.org This necessitates handling them with extreme care, often under an inert atmosphere. rsc.org

Future research must address these stability challenges to make compounds like this compound and its derivatives more practical to use. One approach is the development of stabilization strategies, such as forming air-stable phosphine-borane adducts, which protect the phosphine from oxidation but can be easily deprotected when needed. researchgate.net Another strategy involves immobilization, where the phosphine is attached to a solid support, which can enhance its stability and simplify its separation from reaction mixtures. nih.gov For organophosphorus compounds used in biological or environmental applications, enzymatic degradation and detoxification methods are being explored to mitigate their persistence and toxicity. nih.govmdpi.combiotechrep.ir Improving purification techniques to effectively remove impurities without degrading the target compound remains a persistent challenge, particularly for controlling regioselectivity and chemoselectivity in reactions involving primary or secondary phosphines. acs.org

Q & A

Q. What are the standard synthetic routes for 2,2-Dichloroethylphosphine, and how can purity be optimized?

this compound (CAS 1498-40-4) is typically synthesized via the reaction of ethylphosphine with chlorine gas under controlled anhydrous conditions. Key steps include:

  • Use of inert atmosphere (argon/nitrogen) to prevent oxidation .
  • Purification via fractional distillation to isolate the product from byproducts like dichloroethylphosphine oxide (CAS 1066-50-8) .
  • Purity optimization requires monitoring reaction stoichiometry and employing gas chromatography-mass spectrometry (GC-MS) to validate intermediates .

Q. How is the molecular structure of this compound characterized experimentally?

Structural elucidation involves:

  • Single-crystal X-ray diffraction to resolve bond angles and torsional conformations, as demonstrated for analogous dichlorophosphinic amides .
  • Nuclear Magnetic Resonance (NMR) : 31^{31}P NMR distinguishes phosphorus environments, while 1^{1}H/13^{13}C NMR identifies alkyl/aryl substituents .
  • FT-IR spectroscopy to confirm P–Cl and C–H vibrational modes .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Use gloveboxes or fume hoods to avoid inhalation or skin contact due to its hydrolytic reactivity .
  • Store under inert gas (e.g., argon) in sealed, corrosion-resistant containers .
  • Emergency protocols: Neutralize spills with sodium bicarbonate and consult toxicity databases (e.g., EC 211-425-8 for related compounds) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for this compound derivatives be resolved?

Discrepancies in NMR or X-ray data often arise from:

  • Conformational isomerism : Use variable-temperature NMR to detect dynamic equilibria .
  • Crystallographic symmetry : Compare torsion angles (e.g., N–C–C–Cl angles in bis-chloroethyl amides) to identify non-equivalent groups .
  • Computational validation : Density Functional Theory (DFT) simulations predict stable conformers and reconcile experimental vs. theoretical spectra .

Q. What mechanistic insights govern this compound’s reactivity in nucleophilic substitution reactions?

  • Steric and electronic effects : Chlorine’s electronegativity enhances phosphorus electrophilicity, favoring attack by nucleophiles (e.g., amines, alcohols).
  • Solvent selection : Polar aprotic solvents (e.g., THF) stabilize transition states, while protic solvents may hydrolyze intermediates .
  • Kinetic studies : Monitor reaction progress via 31^{31}P NMR to identify rate-limiting steps .

Q. How can computational methods predict the reactivity of this compound in novel catalytic systems?

  • Molecular docking : Simulate interactions with transition-metal catalysts (e.g., palladium) to design phosphine ligands .
  • Frontier Orbital Analysis : HOMO-LUMO gaps predict electron-transfer efficiency in cross-coupling reactions .
  • Reactivity descriptors : Fukui indices quantify electrophilic/nucleophilic sites for regioselective functionalization .

Methodological Tables

Technique Application Example Data Reference
Single-crystal XRDResolve conformational isomerismN–C–C–Cl torsion angles: 64.57° vs. 175.62°
31^{31}P NMRMonitor reaction progressδ 18.5 ppm (P–Cl), δ 25.3 ppm (P–O)
DFT SimulationsPredict HOMO-LUMO gapsΔE = 4.2 eV for ethylphosphonyl dichloride

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